molecular formula C18H18F3N3O2 B11059299 N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11059299
M. Wt: 365.3 g/mol
InChI Key: ZEUGDQIUMKFCAO-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by the presence of an ethoxy and methoxy group on the benzyl ring, a trifluoromethyl group on the benzimidazole ring, and an amine group at the 7th position

Preparation Methods

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde, 2-(trifluoromethyl)aniline, and o-phenylenediamine.

    Condensation Reaction: The first step involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the intermediate benzimidazole derivative.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 2-(trifluoromethyl)aniline under basic conditions to introduce the trifluoromethyl group.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted benzimidazole derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine can be compared with other similar compounds, such as:

    N-(3-ethoxy-4-methoxybenzyl)-1H-benzimidazol-7-amine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine:

    N-(3-ethoxy-4-methoxybenzyl)-2-(trifluoromethyl)-1H-benzimidazol-5-amine: This compound has the amine group at the 5th position instead of the 7th position, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzimidazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C18H18F3N3O2/c1-3-26-15-9-11(7-8-14(15)25-2)10-22-12-5-4-6-13-16(12)24-17(23-13)18(19,20)21/h4-9,22H,3,10H2,1-2H3,(H,23,24)

InChI Key

ZEUGDQIUMKFCAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC3=C2N=C(N3)C(F)(F)F)OC

Origin of Product

United States

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